BCN-PEG1-OTs
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Overview
Description
BCN-PEG1-OTs, or Bicyclo[6.1.0]nonyne-Polyethylene Glycol 1-Otosylate, is a versatile reagent widely used in bioconjugation chemistry. It contains a BCN group that can selectively react with azides in a bioorthogonal "click" reaction, and a polyethylene glycol (PEG) linker that enhances solubility and biocompatibility of modified molecules. The tosyl (OTs) functional group provides a leaving group for reactions.
Synthetic Routes and Reaction Conditions:
Mechanochemical Synthesis: This method involves solvent-free reactions using high-speed vibration milling, which is efficient and environmentally friendly.
Cationic Ring-Opening Polymerization: BCN-OTs can be used as an initiator for the polymerization of 2-ethyl-2-oxazoline, yielding BCN-functional poly(2-ethyl-2-oxazoline) with high chain end fidelity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves scaling up the mechanochemical synthesis method, ensuring high purity and consistency.
Custom Synthesis: Companies like AxisPharm offer custom synthesis services for this compound, catering to specific research and development needs.
Types of Reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): this compound undergoes SPAAC with azides to form stable triazole linkages.
Substitution Reactions: The OTs group can act as a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions:
Azides: Common azides used include organic azides and azide-functionalized biomolecules.
Conditions: Reactions typically occur at room temperature without the need for a catalyst.
Major Products Formed:
Triazole Linkages: The primary product is a triazole-linked conjugate, which is stable and biocompatible.
Polymer Conjugates: BCN-functional polymers can be synthesized for various applications.
Scientific Research Applications
BCN-PEG1-OTs is extensively used in:
Bioconjugation: It is used to attach biomolecules such as proteins, nucleic acids, and small molecules to various substrates.
Drug Delivery: The PEG linker improves the solubility and biocompatibility of drug molecules, enhancing their delivery to target sites.
Imaging: Conjugation with imaging agents allows for visualization and tracking of cellular processes.
Materials Science: It is used in the development of functional materials with specific properties.
Mechanism:
Bioorthogonal Click Reaction: this compound reacts with azides in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, forming a stable triazole linkage without interfering with native biological processes.
Molecular Targets and Pathways: The compound targets azide-functionalized molecules, facilitating their conjugation to various substrates.
Comparison with Similar Compounds
BCN-PEG2-OTs: Similar to BCN-PEG1-OTs but with a longer PEG linker, providing different solubility and biocompatibility properties.
BCN-PEG-Maleimide: Contains a maleimide group for conjugation to thiol-containing biomolecules.
BCN-PEG-Biotin: Conjugates biotin to biomolecules for affinity-based applications.
Uniqueness:
This compound: is unique in its combination of a BCN group and a PEG linker, making it highly versatile for bioconjugation and drug delivery applications.
Properties
IUPAC Name |
2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4S/c1-15-8-10-16(11-9-15)24(20,21)23-13-12-22-14-19-17-6-4-2-3-5-7-18(17)19/h8-11,17-19H,4-7,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHZCXNACUTRCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2C3C2CCC#CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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